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Compound of Interest

Compound Name: 3-(2-Aminopropyl)phenol

Cat. No.: B1671444 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 3-(2-aminopropyl)phenol as a

key intermediate in the synthesis of pharmaceuticals. This document includes its

physicochemical properties, detailed synthesis protocols, applications in drug manufacturing,

and relevant analytical methodologies.

Physicochemical Properties and Safety Information
3-(2-Aminopropyl)phenol, also known as α-methyl-m-tyramine, is a phenethylamine

derivative.[1] It serves as a crucial building block in the synthesis of various active

pharmaceutical ingredients (APIs). A summary of its key properties is provided in Table 1.

Table 1: Physicochemical Properties of 3-(2-Aminopropyl)phenol
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Property Value Reference

CAS Number 1075-61-2 [1]

Molecular Formula C₉H₁₃NO [1]

Molecular Weight 151.21 g/mol [1]

Appearance Solid [2]

Melting Point

155–158°C (for

enantiomerically pure

Gepefrine)

[3]

Optical Rotation

[α]D²⁵ +31.8° (for

enantiomerically pure

Gepefrine)

[3]

Purity
>95% (via HPLC validation for

intermediates)
[3]

Safety Information: 3-(2-Aminopropyl)phenol is classified as causing serious eye irritation.[1]

Appropriate personal protective equipment (PPE), including safety goggles and gloves, should

be worn when handling this compound. All work should be conducted in a well-ventilated fume

hood.

Synthesis of 3-(2-Aminopropyl)phenol
A common industrial synthesis route for 3-(2-aminopropyl)phenol starts from meta-methoxy

bromobenzene and proceeds in a four-step reaction to achieve a comprehensive yield of over

63%.[3]

Experimental Protocol: Synthesis from meta-Methoxy
Bromobenzene
This protocol outlines a representative multi-step synthesis.

Step 1: Grignard Reaction and Alkylation
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In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and

nitrogen inlet, add magnesium turnings.

Initiate the Grignard reaction by adding a small amount of a solution of meta-methoxy

bromobenzene in anhydrous tetrahydrofuran (THF).

Once the reaction starts, add the remaining meta-methoxy bromobenzene solution dropwise

to maintain a gentle reflux.

After the addition is complete, heat the reaction mixture at reflux for 1 hour.

Cool the reaction mixture to 0°C and add a solution of propylene oxide in anhydrous THF

dropwise.

Allow the reaction to warm to room temperature and stir for 12 hours.

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield 1-(m-methoxyphenyl)propan-2-ol.

Step 2: Mesylation

Dissolve the 1-(m-methoxyphenyl)propan-2-ol in dichloromethane (DCM) and cool to 0°C.

Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

Stir the reaction at 0°C for 2 hours.

Wash the reaction mixture with water, 1 M HCl, saturated sodium bicarbonate solution, and

brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure to give the mesylate.

Step 3: Amination
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Dissolve the mesylate in a solution of ammonia in methanol in a sealed pressure vessel.

Heat the mixture at 80°C for 24 hours.

Cool the vessel to room temperature and carefully vent the ammonia.

Concentrate the reaction mixture under reduced pressure.

Take up the residue in ethyl acetate and wash with water.

Extract the aqueous layer with ethyl acetate.

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield 3-

(2-aminopropyl)anisole.

Step 4: Demethylation

Add the 3-(2-aminopropyl)anisole to a flask containing 48% hydrobromic acid.

Heat the mixture at reflux for 6 hours.

Cool the reaction mixture to room temperature and neutralize with a saturated sodium

bicarbonate solution.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

The crude 3-(2-aminopropyl)phenol can be purified by recrystallization from an

ethanol/hexane mixture.[3]

Table 2: Summary of Synthesis Protocol Parameters
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Parameter Value

Starting Material meta-Methoxy Bromobenzene

Key Reagents
Magnesium, Propylene Oxide, Methanesulfonyl

Chloride, Ammonia, Hydrobromic Acid

Solvents THF, DCM, Methanol, Ethyl Acetate

Overall Yield > 63%

Purification Method Recrystallization (Ethanol/Hexane)

Application in Pharmaceutical Manufacturing:
Synthesis of Gephefrin
3-(2-Aminopropyl)phenol is a key intermediate in the synthesis of Gephefrin (also known as

Gepefrine), an antihypotensive agent.[3]

Experimental Protocol: Synthesis of Gephefrin
Reaction Setup: In a round-bottom flask, dissolve 3-(2-aminopropyl)phenol in ethanol.

Reaction with Sodium Nitrite: Cool the solution to 0-5°C in an ice bath. Under acidic

conditions (e.g., dropwise addition of hydrochloric acid), slowly add an aqueous solution of

sodium nitrite. Maintain the temperature below 5°C.

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography

(TLC) using a dichloromethane/methanol gradient as the mobile phase.[3]

Work-up: Once the reaction is complete, neutralize the mixture with a suitable base (e.g.,

sodium bicarbonate solution).

Extraction: Extract the product into an organic solvent such as ethyl acetate.

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure. The crude Gephefrin can be purified by

recrystallization from an ethanol/hexane mixture to yield enantiomerically pure forms.[3]
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Analytical Methods
Purity Determination by High-Performance Liquid
Chromatography (HPLC)
A chiral HPLC method is essential for determining the enantiomeric purity of compounds like

Gephefrin synthesized from 3-(2-aminopropyl)phenol. Polysaccharide-based chiral stationary

phases (CSPs) are commonly used for such separations.

Table 3: Example Chiral HPLC Method Parameters

Parameter Description

Column
Polysaccharide-based chiral column (e.g.,

Chiralcel® OD-H, Chiralpak® AD-H)

Mobile Phase

A mixture of a non-polar solvent (e.g., n-hexane)

and a polar modifier (e.g., isopropanol or

ethanol). A typical starting composition is 90:10

(v/v) n-hexane:isopropanol. An amine modifier

(e.g., 0.1% diethylamine) is often added to

improve peak shape.

Flow Rate 1.0 mL/min

Detection UV at a suitable wavelength (e.g., 270 nm)

Injection Volume 10 µL

Column Temperature 25°C

Mechanism of Action and Signaling Pathway
3-(2-Aminopropyl)phenol and drugs derived from it, such as Gephefrin, act as indirect

sympathomimetic agents.[3] Their primary mechanism of action is to cause the release of

norepinephrine from adrenergic nerve terminals.[3] This increase in norepinephrine in the

synaptic cleft leads to the activation of adrenergic receptors on the postsynaptic membrane,

resulting in various physiological effects, including an increase in blood pressure.[3]
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Signaling Pathway of Indirect Sympathomimetic Action
The following diagram illustrates the general signaling pathway.
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Caption: Signaling pathway of an indirect sympathomimetic agent.

Experimental Workflows
Synthesis and Purification Workflow
The following diagram outlines the general workflow for the synthesis and purification of a

pharmaceutical intermediate like 3-(2-aminopropyl)phenol.
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Caption: General workflow for synthesis and purification.

Drug Manufacturing Workflow
This diagram shows the logical relationship of using the intermediate in the manufacturing of an

API.
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Caption: Workflow for API manufacturing from the intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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